N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
- Structural Characterization : The synthesis and structural characterization of compounds related to N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, have been explored. These compounds provide insights into the molecular-electronic structure and kinetics, offering a foundational understanding for further chemical synthesis and applications (Rublova et al., 2017).
Photocatalytic Degradation
- Environmental Applications : Research has shown the potential of related compounds in photocatalytic degradation processes. For instance, studies on the photodecomposition of propyzamide using titanium dioxide-loaded adsorbent supports have demonstrated enhanced rates of mineralization, suggesting applications in environmental remediation and pollution control (Torimoto et al., 1996).
Metabolic Studies
- Metabolism and Stability : Investigations into the metabolism of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds have provided valuable information on the stability and transformation of these chemical structures, which can inform drug development and toxicological studies (Ross et al., 1983).
Antagonist Development
- Drug Discovery : The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the role of such compounds in developing new therapeutics. These small molecular antagonists can be used in targeting preparations to prevent infections, showcasing the application in drug development (Cheng De-ju, 2015).
Chemical Synthesis and Modification
- Synthetic Pathways : Efficient synthesis procedures for N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds have been reported, underscoring the importance of these molecules as intermediates in accessing new heterocyclic series. This research supports the development of novel chemical synthesis routes (Guirado et al., 2002).
Thermal Fragmentation and Rearrangement
- Chemical Reactions : Studies on the thermal fragmentation and rearrangement of N-arylbenzamidoxime derivatives provide insights into reaction mechanisms, potentially leading to new methods for synthesizing complex molecules (Gaber et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
It is known that benzenesulfonyl derivatives can react with grignard reagents to form various compounds . This suggests that the compound may interact with its targets through a similar mechanism, possibly leading to changes in the target’s structure or function.
Biochemical Pathways
Similar compounds have been found to inhibit the activity of cyclooxygenase-2 (cox-2), an enzyme involved in the production of inflammatory mediators. This suggests that the compound may affect inflammatory pathways.
Pharmacokinetics
The compound is known to be soluble in acetonitrile, dichloromethane, or tetrahydrofuran, and insoluble in toluene . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3S/c1-11-7-9-12(10-8-11)14(21)20-15(16(17,18)19)24(22,23)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDLFHCTYCCJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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